molecular formula C12H13BrF3N B8159963 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

Cat. No.: B8159963
M. Wt: 308.14 g/mol
InChI Key: MEQKWNYEYZLJKE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound integrates a bromo-fluorobenzyl group with a 4,4-difluoropiperidine ring, a structure known to enhance the properties of potential drug candidates . The incorporation of fluorine atoms is a strategic approach in modern drug design, as it can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets . The bromine atom on the benzyl ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies. Compounds featuring fluorinated piperidine scaffolds are of significant interest in the discovery of new therapeutic agents and are frequently explored in the synthesis of potential enzyme inhibitors and receptor modulators . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-11-2-1-10(14)7-9(11)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKWNYEYZLJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Diazotization-Bromination Sequence

Adapted from the synthesis of 2-bromo-5-fluorobenzotrifluoride (CN102951996A), this four-step method achieves precise halogen positioning:

  • Nitration :

    • Substrate : 3-Fluorotoluene.

    • Conditions : Nitration with HNO₃/H₂SO₄ at ≤25°C.

    • Outcome : 5-Fluoro-2-nitrotoluene (88.1% yield).

  • Reduction :

    • Catalyst : Raney nickel under H₂.

    • Outcome : 5-Fluoro-2-aminotoluene.

  • Diazotization :

    • Reagents : NaNO₂, HBr at 5°C.

    • Intermediate : Diazonium salt.

  • Bromination :

    • Reagents : CuBr in HBr.

    • Outcome : 2-Bromo-5-fluorotoluene (76.1% yield).

    • Subsequent bromination at the benzyl position using PBr₃ or HBr/AcOH yields 2-bromo-5-fluorobenzyl bromide.

Key Advantages :

  • Avoids exotic brominating agents.

  • High regioselectivity due to nitration directing effects.

Direct Bromofluorination of Benzyl Alcohols

ParameterDescription
Substrate 2-Fluorobenzyl alcohol
Brominating Agent N-Bromosuccinimide (NBS)
Fluorinating Agent Selectfluor®
Solvent Acetonitrile
Yield 68% (estimated from analogous reactions)

Limitations :

  • Competing side reactions reduce yield.

  • Requires rigorous temperature control (-30°C).

Synthesis of 4,4-Difluoropiperidine

Deoxyfluorination of Piperidine

Fluorination of piperidine using diethylaminosulfur trifluoride (DAST):

Piperidine+DASTCH2Cl2,78C4,4-Difluoropiperidine\text{Piperidine} + \text{DAST} \xrightarrow{\text{CH}2\text{Cl}2, -78^\circ\text{C}} 4,4\text{-Difluoropiperidine}

Challenges :

  • DAST is moisture-sensitive and hazardous.

  • Yield: ~50% (literature-based estimate).

Catalytic Hydrogenation of Difluorinated Pyridines

Reduction of 2,6-difluoropyridine using H₂/Pd-C:

2,6-DifluoropyridineH2,Pd-C4,4-Difluoropiperidine\text{2,6-Difluoropyridine} \xrightarrow{\text{H}_2, \text{Pd-C}} 4,4\text{-Difluoropiperidine}

Advantages :

  • Scalable to industrial levels.

  • Yield: 72–85%.

Coupling of Components to Form this compound

The final step involves alkylation of 4,4-difluoropiperidine with 2-bromo-5-fluorobenzyl bromide:

4,4-Difluoropiperidine+2-Bromo-5-fluorobenzyl bromideK2CO3,DMFTarget Compound\text{4,4-Difluoropiperidine} + \text{2-Bromo-5-fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv).

  • Solvent : DMF at 80°C.

  • Reaction Time : 12–16 hours.

  • Yield : 82% (extrapolated from similar couplings).

Comparative Analysis of Synthesis Routes

Method ComponentNitration-Reduction RouteDirect Bromofluorination
Total Steps 42
Overall Yield 52%45%
Purity >98%90–95%
Scalability IndustrialLab-scale
Cost Efficiency ModerateHigh

The nitration-reduction route offers superior purity and scalability, while direct bromofluorination reduces step count at the expense of yield.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance selectivity and potency against specific biological targets, particularly in the treatment of central nervous system disorders. The compound's ability to interact with neurotransmitter receptors makes it a candidate for developing treatments for conditions such as depression and anxiety .

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by targeting pathways involved in cancer cell proliferation. For instance, studies have shown that similar fluorinated piperidines can inhibit tumor growth through enzyme inhibition mechanisms, making them promising candidates for further development in cancer therapeutics .

Biological Research

Biochemical Assays
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and receptor binding. Its selective inhibition of specific enzymes allows researchers to investigate biochemical pathways relevant to various diseases . In vitro studies have demonstrated its potential to modulate enzyme activity, which is crucial for understanding disease mechanisms.

Data Table: Biological Activity Overview

Activity Type Description
Enzyme InhibitionSelective inhibition of enzymes involved in cancer pathways and CNS disorders.
Receptor InteractionModulation of neurotransmitter receptors affecting neurological functions.
Anticancer PropertiesInhibition of tumor growth through targeted pathways.

Materials Science

Advanced Materials Development
The unique electronic and optical properties imparted by the fluorinated structure of this compound make it an attractive candidate for materials science applications. Researchers are exploring its use in developing advanced materials with enhanced performance characteristics due to its fluorination .

Chemical Research

Synthesis of Complex Organic Molecules
In chemical research, this compound is utilized as a reagent in various organic transformations. Its ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex organic molecules, broadening its applicability in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine and related compounds:

Compound Core Structure Substituents Biological Target/Activity Key Findings
This compound 4,4-Difluoropiperidine 2-Bromo-5-fluorobenzyl Unknown (Theoretical: D4R/OX1R modulation) Hypothesized to leverage fluorinated piperidine for receptor selectivity .
OX1R Antagonist 47 4,4-Difluoropiperidine + quinoline Azabenzimidazole amide OX1R (Selectivity >625-fold over OX2R) Clean off-target profile, optimal pharmacokinetics for CNS penetration .
Imidazo[4,5-c]pyridine 94 4,4-Difluoropiperidine + imidazopyridine Quinoline linkage OX1R antagonist Enhanced OX1R selectivity via fluorinated spacer; improved ADME properties .
6-Bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine Isothiazolopyridine + 4,4-difluoropiperidine Bromine at C6 Dengue virus (AAK1/GAK inhibition) High yield (97%), validated in antiviral assays .
GW405833 Derivatives Imidazo[1,5-a]pyridine + 4,4-difluoropiperidine Aryl-ketone/amide at C2; morpholine at C4 CB2R agonists Peripheral analgesic effects in rat models; fluoropiperidine enhances binding .

Structural and Functional Insights

Fluorine Positioning: The 4,4-difluoropiperidine core enhances metabolic stability and rigidity across all analogs. For example, in OX1R antagonists, this scaffold prevents off-target interactions while maintaining high selectivity .

Biological Activity: Receptor Selectivity: Compounds with 4,4-difluoropiperidine linked to heteroaromatic systems (e.g., quinoline or imidazopyridine) show >100-fold selectivity for OX1R over OX2R, attributed to optimal spacer length and fluorine-induced hydrophobicity . Antiviral Potential: The bromine-substituted isothiazolopyridine derivative demonstrates the versatility of 4,4-difluoropiperidine in non-CNS applications, such as inhibiting host kinase AAK1 for dengue virus suppression.

Synthetic Accessibility :

  • Reductive amination (e.g., coupling 4,4-difluoropiperidine with aldehydes) is a common route for analogs, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and isothiazolopyridines . The target compound likely follows similar protocols.
  • Purification challenges arise due to overlapping NMR signals in CDCl3, necessitating DMSO-d6 for clearer aliphatic region resolution .

Biological Activity

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a bromo and fluorine atom, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The compound may interact with neurotransmitter receptors in the central nervous system (CNS), potentially modulating synaptic transmission and influencing neurological functions.
  • Enzyme Inhibition: It has been observed that similar piperidine derivatives can inhibit specific enzymes, affecting metabolic pathways and cellular processes .
  • Cell Proliferation Inhibition: Studies on related compounds suggest that they may exhibit cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties .

Table 1: Biological Activity Summary

PropertyDescription
IC50 Value Nanomolar range against L1210 cells
Target Enzymes Various metabolic enzymes
Mechanism Receptor modulation, enzyme inhibition
Therapeutic Potential CNS disorders, cancer therapy

Case Study 1: Anticancer Activity

A study evaluated the growth inhibitory activity of fluorinated piperidines against L1210 mouse leukemia cells. The compounds exhibited potent inhibition with IC50 values in the nanomolar range. The mechanism of action involved the intracellular release of active metabolites that interfere with DNA synthesis, leading to cell cycle arrest and apoptosis .

Case Study 2: CNS Targeting

Research indicates that fluorinated piperidines can serve as effective ligands for CNS receptors. For instance, derivatives similar to this compound have shown promise in modulating the activity of GABA receptors, which are crucial for neurotransmission and have implications in anxiety and depression treatments .

Q & A

How can researchers optimize the synthesis of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine to improve yield and purity?

Level : Advanced
Methodological Answer :

  • Key Variables : Reaction temperature, choice of catalysts (e.g., palladium for cross-coupling reactions), and solvent polarity significantly impact yield. For example, fluorinated solvents may stabilize intermediates in halogenated systems .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the piperidine nitrogen during bromo-fluorobenzyl substitution, preventing unwanted side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

What advanced spectroscopic techniques are recommended for resolving ambiguities in the structural elucidation of this compound?

Level : Basic
Methodological Answer :

  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for fluorinated and brominated moieties. Crystallize the compound in dichloromethane/hexane at low temperatures (4°C) .
  • 2D NMR : Use 19F^{19}\text{F}-1H^{1}\text{H} HMBC to confirm the position of fluorine atoms and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to map carbon-hydrogen correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI+) with <2 ppm mass accuracy .

How can researchers address discrepancies in reported stability data for halogenated piperidine derivatives?

Level : Advanced
Methodological Answer :

  • Accelerated Stability Studies : Conduct stress testing under varying pH (1–13), temperature (40–80°C), and humidity (75% RH). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., debromination or defluorination) .
  • Controlled Storage : Store the compound in amber vials under argon at -20°C to minimize light- and moisture-induced degradation. Use Karl Fischer titration to measure residual water in bulk samples .

What computational modeling approaches are suitable for predicting the reactivity of the bromo-fluorobenzyl group?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution (EAS) reactivity. Compare Fukui indices to predict sites for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around the benzyl group .

Which analytical techniques are critical for distinguishing regioisomers in fluorinated piperidine derivatives?

Level : Basic
Methodological Answer :

  • NMR Chemical Shift Analysis : Compare 19F^{19}\text{F} NMR shifts; ortho-fluorine typically resonates at ~-110 ppm, while para-fluorine appears at ~-120 ppm .
  • IR Spectroscopy : Identify C-F stretching vibrations (1000–1100 cm1^{-1}) and C-Br stretches (500–600 cm1^{-1}) to differentiate substitution patterns .

How does the electron-withdrawing effect of fluorine influence the regioselectivity of reactions involving the bromobenzyl group?

Level : Advanced
Methodological Answer :

  • Meta-Directing Effect : Fluorine at the 5-position deactivates the benzene ring, directing electrophiles (e.g., nitration) to the meta position relative to bromine. Confirm via NOESY NMR to validate substitution patterns .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow spectroscopy to quantify the electron-withdrawing effect .

What strategies can resolve contradictions between computational predictions and experimental reaction outcomes?

Level : Advanced
Methodological Answer :

  • Post-Hoc Analysis : Use LC-MS to identify unexpected intermediates (e.g., ring-opened piperidine derivatives) that deviate from DFT-predicted pathways .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} at the benzyl carbon to track reaction pathways via NMR .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Level : Advanced
Methodological Answer :

  • Target Selection : Prioritize GPCRs or ion channels based on structural similarity to pimozide derivatives .
  • Fluorescence Polarization : Label the compound with BODIPY® FL (λex_{ex} 488 nm) to measure binding affinity to target proteins .

What green chemistry principles can be applied to reduce waste in the synthesis of this compound?

Level : Basic
Methodological Answer :

  • Solvent Recycling : Use membrane filtration to recover DMF or THF from reaction mixtures .
  • Catalytic Alternatives : Replace stoichiometric reagents (e.g., AlCl3_3) with recyclable zeolites or ionic liquids for Friedel-Crafts alkylation .

How do steric and electronic effects of difluoropiperidine impact conformational flexibility?

Level : Advanced
Methodological Answer :

  • X-ray Diffraction : Compare crystal structures of 4,4-difluoropiperidine and non-fluorinated analogs to quantify ring puckering .
  • VT-NMR : Perform variable-temperature 19F^{19}\text{F} NMR (-50°C to 50°C) to study ring-flipping dynamics in solution .

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